Cas no 877467-46-4 (Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate)

Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate
- 877467-46-4
- SODIUM 2-HYDROXY-2,2-BIS(THIOPHEN-2-YL)ACETATE
- SCHEMBL2291670
- CKB46746
- sodium;2-hydroxy-2,2-dithiophen-2-ylacetate
- Sodium2-hydroxy-2,2-di(thiophen-2-yl)acetate
- 2-Hydroxy-2,2-dithiophen-2-ylacetic Acid Sodium Salt
- Sodium 2-Hydroxy-2,2-dithiophen-2-ylacetate
-
- インチ: InChI=1S/C10H8O3S2.Na/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1
- InChIKey: WQDRNDLXGQHRKY-UHFFFAOYSA-M
- SMILES: C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[Na+]
計算された属性
- 精确分子量: 261.97343071g/mol
- 同位素质量: 261.97343071g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM124191-5g |
sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 5g |
$*** | 2023-05-29 | |
Alichem | A169004735-25g |
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 25g |
$2732.59 | 2023-08-31 | |
Chemenu | CM124191-5g |
sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 5g |
$599 | 2021-08-05 | |
Chemenu | CM124191-1g |
sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 1g |
$308 | 2021-08-05 | |
Chemenu | CM124191-10g |
sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 10g |
$884 | 2021-08-05 | |
Alichem | A169004735-10g |
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 10g |
$1407.00 | 2023-08-31 | |
Chemenu | CM124191-1g |
sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM124191-25g |
sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 25g |
$1754 | 2021-08-05 | |
Alichem | A169004735-5g |
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 5g |
$920.11 | 2023-08-31 | |
Chemenu | CM124191-25g |
sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
877467-46-4 | 95% | 25g |
$*** | 2023-05-29 |
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetateに関する追加情報
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate (CAS No. 877467-46-4): A Comprehensive Overview
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate (CAS No. 877467-46-4) is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. This compound, also known as sodium thiophene-2-acetic acid 2-hydroxy-2,2-di(thiophen-2-yl) ester, has garnered attention due to its unique structural features and potential applications in pharmaceutical and materials science.
The molecular structure of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate consists of a central hydroxyl group attached to a carboxylic acid moiety, which is further substituted with two thiophene rings. This arrangement confers the compound with notable electronic and steric properties, making it a valuable candidate for various chemical and biological studies.
Recent research has highlighted the potential of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate in the development of novel therapeutic agents. Studies have shown that this compound exhibits promising anti-inflammatory and antioxidant activities, which are crucial for treating various diseases such as arthritis and neurodegenerative disorders. The thiophene rings in the structure contribute to its biological activity by enhancing its lipophilicity and cellular uptake.
In addition to its biological applications, Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate has been explored for its potential in materials science. The presence of thiophene rings makes it an attractive candidate for the synthesis of conductive polymers and organic semiconductors. These materials have found applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves multi-step reactions starting from readily available thiophene derivatives. Key steps include the formation of the carboxylic acid moiety and subsequent esterification or salt formation. The synthetic route is well-documented in the literature, providing a robust foundation for further optimization and scale-up.
One of the recent advancements in the synthesis of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves the use of green chemistry principles to minimize environmental impact. Researchers have developed catalytic methods that reduce the use of hazardous reagents and improve overall reaction efficiency. These sustainable approaches are crucial for ensuring the long-term viability of this compound in industrial applications.
The physicochemical properties of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate have been extensively characterized using various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular conformation and electronic structure, which are essential for understanding its behavior in different environments.
In terms of safety and handling, it is important to note that while Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be used to prevent skin contact and inhalation.
The future prospects for Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate are promising. Ongoing research is focused on optimizing its biological activity through structural modifications and exploring new applications in areas such as drug delivery systems and biomaterials. Collaborative efforts between chemists, biologists, and materials scientists are expected to drive further innovations in this field.
In conclusion, Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate (CAS No. 877467-46-4) is a multifaceted compound with significant potential in both pharmaceutical and materials science. Its unique structural features and versatile properties make it an exciting subject for continued research and development.
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